molecular formula C11H14O3 B1590479 Ethyl 3-(2-hydroxyphenyl)propanoate CAS No. 20921-04-4

Ethyl 3-(2-hydroxyphenyl)propanoate

Cat. No. B1590479
CAS RN: 20921-04-4
M. Wt: 194.23 g/mol
InChI Key: HXMJMZSXBPHDKV-UHFFFAOYSA-N
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Description

Ethyl 3-(2-hydroxyphenyl)propanoate is a chemical compound with the molecular formula C11H14O3 . It is also known by other names such as Benzenepropanoic acid, 2-hydroxy-, ethyl ester; Hydrocinnamic acid, o-hydroxy-, ethyl ester; Ethyl melilotate; Ethyl o-hydroxyhydrocinnamate .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(2-hydroxyphenyl)propanoate consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C11H14O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6,12H,2,7-8H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 3-(2-hydroxyphenyl)propanoate has a molecular weight of 194.2271 . It has a density of 1.1±0.1 g/cm3, a boiling point of 296.1±15.0 °C at 760 mmHg, and a flash point of 121.8±13.2 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .

Scientific Research Applications

1. Polymorphism Characterization

A study conducted by Vogt et al. (2013) in "Crystal Growth & Design" investigated polymorphic forms of a compound similar to Ethyl 3-(2-hydroxyphenyl)propanoate, highlighting challenges in analytical and physical characterization. The research utilized spectroscopic and diffractometric techniques, including solid-state nuclear magnetic resonance and molecular spectroscopy, to characterize subtle structural differences between the forms (Vogt et al., 2013).

2. Bioreduction in Pharmaceutical Synthesis

Ren et al. (2019) explored the stereoselective bioreduction of a compound related to Ethyl 3-(2-hydroxyphenyl)propanoate for the production of a key chiral intermediate in antidepressant drugs. This study, published in the "Journal of Microbiology and Biotechnology," detailed the use of short-chain dehydrogenase/reductases for catalyzing the reduction with excellent stereoselectivity, demonstrating potential for pharmaceutical applications (Ren et al., 2019).

3. Electroreductive Radical Cyclization

A study by Esteves et al. (2005) in the "European Journal of Organic Chemistry" examined the electroreductive intramolecular cyclization of compounds related to Ethyl 3-(2-hydroxyphenyl)propanoate. This research highlighted the use of nickel catalysis in the controlled formation of complex cyclic structures, which is relevant for synthetic organic chemistry (Esteves et al., 2005).

4. Enzymatic Synthesis of Chiral Acids

Brem et al. (2010) in "Tetrahedron-asymmetry" developed a multienzymatic procedure for the synthesis of enantiomerically enriched acids starting from compounds similar to Ethyl 3-(2-hydroxyphenyl)propanoate. This research provides insights into efficient, enzyme-catalyzed processes for synthesizing chiral compounds, which have significant pharmaceutical implications (Brem et al., 2010).

properties

IUPAC Name

ethyl 3-(2-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMJMZSXBPHDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483029
Record name Ethyl 3-(2-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid, Slight spicy aroma
Record name Ethyl 3-(2-hydroxyphenyl)propanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2175/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble, Soluble (in ethanol)
Record name Ethyl 3-(2-hydroxyphenyl)propanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2175/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl 3-(2-hydroxyphenyl)propanoate

CAS RN

20921-04-4
Record name Ethyl 3-(2-hydroxyphenyl)propanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020921044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-(2-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 3-(2-HYDROXYPHENYL)PROPANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWZ6V125HE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
PD Venugopal - tobaccocontrol.bmj.com
1 SupplementaryData_TableS3. Environmental persistence, bioaccumulation, aquatic toxicity and hazard concentration value estimat Page 1 1 SupplementaryData_TableS3. …
Number of citations: 0 tobaccocontrol.bmj.com
N Ezzat - 2020 - stars.library.ucf.edu
The goal of our research is to prepare natural products and related core structures through oxidative dearomatization. The development of a stereoselective iron (III)-mediated …
Number of citations: 0 stars.library.ucf.edu
L Zhou, H Zhang, S Tao, L Bassit… - Journal of medicinal …, 2015 - ACS Publications
The conversion of selected β-d-2,6-diaminopurine nucleosides (DAPNs) to their phosphoramidate prodrug (PD) substantially blocks the conversion to the G-analog allowing for the …
Number of citations: 47 pubs.acs.org
BCM Sousa, DA Gomes, AFS Viana, BA Silva… - Applied Sciences, 2023 - mdpi.com
The genus Dipteryx, to which the cumaru tree belongs, contains neotropical species native to Central and South American countries. They are used both in the sale of timber and seeds …
Number of citations: 1 www.mdpi.com
S Purkayastha, F Modifier - 2013 - researchgate.net
Natural low calorie sweetener and flavor enhancer. Glucosyl steviol glycosides are a complex mixture of glucosides prepared by enzymatically modifying stevia extract to increase/…
Number of citations: 1 www.researchgate.net
Y Kumar, R Yadav, AK Sinha, P Rawat… - Iranian Journal of …, 2020 - ijc.shahreza.iau.ir
In this communication, we have reported that the Pd(OAc)2–Et3SiH-DMF system promotes the microwave-assisted chemoselective reduction of aryl α,β-unsaturated esters in good …
Number of citations: 6 ijc.shahreza.iau.ir

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